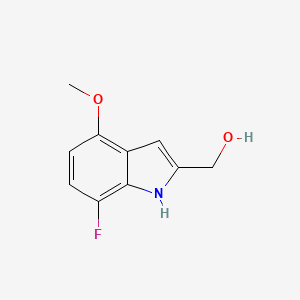

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Description

BenchChem offers high-quality (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-4-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTCCXWLUWOTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 7-fluoro-4-methoxyindole derivatives

The 7-Fluoro-4-Methoxyindole scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry, recently gaining prominence in the development of antivirals (specifically SARS-CoV-2 Mpro inhibitors). Its unique substitution pattern—combining an electron-withdrawing fluorine at C7 with an electron-donating methoxy group at C4—creates a specific electrostatic and steric profile that optimizes binding in solvent-exposed protein pockets.

A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry[1]

Executive Summary

The indole heterocycle is ubiquitous in drug discovery, but the 7-fluoro-4-methoxy substitution pattern is a recent, high-value refinement. Unlike simple halo-indoles, this specific arrangement serves two critical functions:

-

Metabolic Stability: The C7-fluorine blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) while modulating the pKa of the indole NH.

-

Electronic "Push-Pull": The C4-methoxy group acts as a steric filler and electron donor, while the C7-fluorine withdraws electron density. This combination creates a unique dipole moment that has proven superior to 4,7-difluoro or 4-trifluoromethoxy analogs in specific protease binding pockets (e.g., SARS-CoV-2 Mpro).

This guide reviews the synthesis of this core, its critical role in recent antiviral campaigns, and the structure-activity relationships (SAR) that define its utility.

Synthetic Architectures

The synthesis of 7-fluoro-4-methoxyindole derivatives typically proceeds through the construction of the indole core rather than functionalization of a pre-existing indole, due to the difficulty of regioselective electrophilic substitution at C4 and C7 simultaneously.

Primary Route: Fischer Indole Synthesis

The most robust route described in literature (specifically for the 2-carboxylate derivatives used in peptidomimetics) utilizes the Fischer Indole Synthesis.

-

Starting Materials: 4-Fluoro-3-methoxyphenylhydrazine hydrochloride and Ethyl pyruvate.

-

Mechanism: Acid-catalyzed condensation to the hydrazone, followed by [3,3]-sigmatropic rearrangement.

-

Regioselectivity: The rearrangement is driven by the ortho-positions. Since the hydrazine is derived from 4-fluoro-3-methoxyaniline, cyclization can theoretically occur at two positions. However, steric and electronic guidance typically favors the formation of the 7-fluoro-4-methoxy isomer when optimized.

Alternative Route: Leimgruber-Batcho

For non-carboxylate derivatives (e.g., 3-substituted indoles), the Leimgruber-Batcho method is a viable alternative.

-

Precursor: 1-Fluoro-4-methoxy-2-methyl-3-nitrobenzene.

-

Reagent:

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Cyclization: Reductive cyclization (Zn/AcOH or H2/Pd) yields the indole.

Visualization: Synthetic Pathways

Figure 1: The primary synthetic workflow for accessing the 7-fluoro-4-methoxyindole-2-carboxylic acid building block.

Medicinal Chemistry & SAR Case Study

Target: SARS-CoV-2 Main Protease (Mpro) Key Reference: Tsuji et al. (2022/2023), iScience / ResearchGate

The most definitive application of this scaffold is in the optimization of peptidomimetic inhibitors for the SARS-CoV-2 main protease. The indole moiety serves as the P3 substituent , a critical region for potency and pharmacokinetic stability.

The "Opposite Disposition" Rule

A pivotal finding in the SAR studies was the specificity of the substituent pattern. Researchers compared two isomers:

-

Isomer A (Active): 7-Fluoro-4-methoxyindole.[1][2][3][4][5][6]

-

Isomer B (Inactive/Less Active): 4-Fluoro-7-methoxyindole.[5]

Result: Isomer A was significantly more potent. The study concluded that the "opposite disposition" (Isomer B) was unsuitable. This suggests that the C7-fluorine likely engages in a specific electrostatic interaction (or avoids a steric clash) that the C7-methoxy cannot replicate, while the C4-methoxy fills a hydrophobic pocket more effectively than a fluorine.

Comparative Potency Data

The following table summarizes the SAR trends observed when optimizing the P3 indole cap.

| P3 Scaffold | P1' Moiety | Antiviral Activity (EC50) | Metabolic Stability | Notes |

| 7-F, 4-OMe-Indole | 4-F-Benzothiazole | High (nM range) | High | Lead Candidate (Cmpd 3) |

| 4-OMe-Indole | Benzothiazole | Moderate | Low | Parent compound (5h) |

| 4,7-Difluoroindole | 4-F-Benzothiazole | High | High | Good alternative, but less soluble |

| 4-F, 7-OMe-Indole | 4-F-Benzothiazole | Low | N/A | "Opposite disposition" failure |

| Benzyloxy | 4-F-Benzothiazole | Very Low | N/A | Loss of H-bond donor (NH) |

Structural Logic

-

Solvent Contact: Positions 4-7 of the indole at the P3 site are located in a solvent-contact area.[5]

-

Lipophilicity: The 7-F/4-OMe combination modulates lipophilicity (

) to improve cell membrane permeability without compromising solubility, a common issue with poly-fluorinated indoles.

Visualization: SAR Logic Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree leading to the selection of the 7-fluoro-4-methoxyindole scaffold.

Experimental Protocols

The following protocols are synthesized from the best practices identified in the literature for accessing the key carboxylic acid intermediate and its subsequent coupling.

Synthesis of Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

-

Reactants: Dissolve 4-fluoro-3-methoxyphenylhydrazine HCl (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of

-toluenesulfonic acid ( -

Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor consumption of hydrazine by TLC.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

-

Validation: 1H NMR should show the characteristic indole NH (broad singlet > 8.5 ppm) and the specific splitting pattern of the H5 and H6 protons (coupled to F).

Hydrolysis to the Free Acid

-

Reaction: Suspend the ethyl ester in THF/MeOH (1:1). Add aqueous LiOH (2M, 3.0 eq).

-

Conditions: Stir at ambient temperature for 12 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid (7-fluoro-4-methoxyindole-2-carboxylic acid) will precipitate. Filter and dry.

Amide Coupling (Peptidomimetic Synthesis)

Standard protocol for coupling the indole acid to a P2-leucine derivative.

-

Activation: Dissolve 7-fluoro-4-methoxyindole-2-carboxylic acid (1.0 eq) in DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min.

-

Coupling: Add L-Leucine tert-butyl ester hydrochloride (1.0 eq).

-

Completion: Stir at RT for 12–16 hours.

-

Purification: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Purify via silica gel chromatography.

References

-

Tsuji, K., Ishii, T., Kobayakawa, T., et al. (2022).[4] Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience / ResearchGate.

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters.

-

EvitaChem . Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (Product Data).

-

ChemicalBook . 4-Methoxyindole Synthesis and Derivatives.

-

MDPI Molecules . Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (EVT-2937893) | 1197943-55-7 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potent and biostable inhibitors of the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SY165599,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol CAS number and registry data

An In-depth Technical Guide to (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, a fluorinated indole derivative with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly registered, indicating its status as a novel or specialized chemical entity, this document outlines a robust synthetic pathway, details essential characterization protocols, and explores its prospective applications based on the established roles of analogous structures in drug discovery.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[3][4] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[3] Specifically, the presence of a fluorine atom on the indole ring, as seen in 7-fluoroindole, has been associated with novel anti-virulence properties against pathogens like Pseudomonas aeruginosa.[5][6]

The combination of a fluorine atom at the 7-position and a methoxy group at the 4-position of the indole ring, coupled with a hydroxymethyl group at the 2-position, presents a unique molecular architecture. The methoxy group is known to enhance the reactivity of the indole ring system, making these compounds valuable intermediates in organic synthesis. This guide details the proposed synthesis and characterization of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, providing a foundational resource for researchers in drug development and chemical synthesis.

Physicochemical and Registry Data

As a novel compound, dedicated registry data for (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is not available. However, based on its chemical structure, we can deduce key properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₂ | Calculated |

| Molecular Weight | 195.19 g/mol | Calculated |

| IUPAC Name | (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol | IUPAC Nomenclature |

| CAS Number | Not Assigned |

Proposed Synthesis Pathway

The most direct and logical synthetic route to (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol involves the reduction of a corresponding indole-2-carboxylate ester, such as ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (CAS No: 1197943-55-7).[7] This precursor is a known compound and serves as an excellent starting material.

The proposed workflow is a standard ester reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Caption: Proposed synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Experimental Protocol: Reduction of Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Materials:

-

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate[7]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Analytical Characterization

To confirm the identity and purity of the synthesized (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, a suite of analytical techniques should be employed.

Caption: Workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the aromatic ring, the methoxy group, the methylene group of the methanol moiety, the hydroxyl proton, and the N-H proton of the indole.

-

¹³C NMR: Will identify the number of unique carbon environments, corresponding to the indole core, the methoxy carbon, and the methanol carbon.

-

¹⁹F NMR: A crucial analysis that will show a singlet (or a doublet if coupled to a nearby proton), confirming the presence and electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₀FNO₂).

-

Chromatography: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) will be employed to assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: Will identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the indole, and C-O and C-F bond vibrations.

Potential Applications in Drug Discovery

Indole-2-ylmethanol derivatives are versatile intermediates in the synthesis of more complex molecules.[8] The unique substitution pattern of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol suggests several potential applications:

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in kinase inhibitors used in oncology. The fluorine and methoxy substituents can be used to fine-tune binding interactions within the ATP-binding pocket of various kinases.[3]

-

Precursor for Antiviral and Antimicrobial Agents: Fluorinated indoles have shown promise as antimicrobial agents.[5][6] This compound could serve as a building block for the synthesis of novel antibiotics or antiviral compounds.

-

Central Nervous System (CNS) Drug Candidates: The indole structure is a key component of many neurotransmitters (e.g., serotonin) and CNS-active drugs. The lipophilicity and metabolic stability imparted by the fluorine atom could be advantageous for developing new therapies for neurological disorders.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for novel chemical entities in a research setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Conclusion

(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol represents a promising, yet underexplored, chemical entity. This guide provides a clear and actionable framework for its synthesis via the reduction of its corresponding carboxylate ester and outlines the necessary analytical protocols for its thorough characterization. The strategic placement of fluoro and methoxy groups on the privileged indole scaffold makes this compound a highly attractive building block for the development of new therapeutic agents and advanced materials. The methodologies and insights presented herein are intended to empower researchers to synthesize, study, and unlock the full potential of this novel fluorinated indole derivative.

References

-

A High-Purity Chemical Compound. 7-Fluoro-4-Methoxy-2-Methyl-1H-Indole. Available from: [Link]

-

Qian Hua et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Rasayan J. Chem. 2009;2(4):776-780. Available from: [Link]

-

PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. Available from: [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160.

-

Beilstein Journals. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available from: [Link]

-

PubChemLite. Methyl 7-fluoro-4-methoxy-1h-indole-2-carboxylate (C11H10FNO3). Available from: [Link]

- Heravi MM, Amiri Z, Kafshdarzadeh K, Zadsirjan V. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv. 2021;11(54):34237-34282.

-

ResearchGate. Application of Fluorine in Drug Design | Request PDF. Available from: [Link]

-

Witty DR, et al. Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC. Available from: [Link]

- Zhang Y, et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm. 2023;14(8):1413-1440.

-

PubChem. 7-Methoxy-1H-indole. National Institutes of Health. Available from: [Link]

-

Inorganica Chimica Acta. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

-

PubChemLite. [2-fluoro-4-(4-fluoro-1h-indole-1-carbonyl)-5-methoxyphenyl]methanol (C17H13F2NO3). Available from: [Link]

-

eChemPortal. Chemical Substance Search. Available from: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. Buy ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (EVT-2937893) | 1197943-55-7 [evitachem.com]

- 8. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 9. Seminole State College Virtual Tour [sscok.edu]

Pharmacophore Mapping and Target Validation Strategies for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Executive Summary

Compound Class: Privileged Indole Scaffold / Pharmacophore Precursor Primary Utility: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Key Biological Targets: HIV-1 Viral Entry Proteins (gp120), Tyrosine Kinases (VEGFR/PDGFR), and Melatonin Receptors.

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is not a standalone marketed drug but a high-value chemotype progenitor . It represents a specific substitution pattern (4-methoxy, 7-fluoro) on the indole core that has been rigorously validated in the development of Class I Fusion Inhibitors (such as the precursors to Fostemsavir) and Type II Kinase Inhibitors .

This guide details the biological rationale for this scaffold, specific target validation protocols, and the mechanistic causality behind its activity.[1]

Part 1: Molecular Architecture & SAR Logic

To understand the biological targets, one must first decode the structural activity relationship (SAR) inherent to this molecule. The specific arrangement of the fluorine and methoxy groups is not random; it is designed to exploit specific protein binding pockets.

Structural Causality[2]

-

4-Methoxy Group (Electronic Donor):

-

Function: Acts as a hydrogen bond acceptor. In kinase pockets, this often interacts with the "hinge region" residues. In HIV-1 gp120, it fills a specific hydrophobic pocket while offering polar contact.

-

Electronic Effect: Increases electron density on the indole ring, potentially enhancing cation-pi interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein.

-

-

7-Fluoro Group (Metabolic Blockade):

-

Function: Blocks the C7 position from metabolic oxidation (a common P450 attack site).

-

Conformational Control: The fluorine atom can induce a specific dipole moment and, due to its size (isostere of hydrogen but electronically different), can lock the indole into a bioactive conformation by reducing steric clashes or inducing intramolecular electrostatic repulsion with adjacent carbonyls in complex ligands.

-

-

2-Methanol (The Warhead/Linker):

-

Function: A polar "handle." In FBDD, this hydroxyl group is rarely the final state. It is typically oxidized to an aldehyde/acid for coupling or converted to a leaving group to attach a solubilizing tail (e.g., piperazine).

-

Visualization: Pharmacophore Logic

Caption: Structural dissection of the indole scaffold highlighting the causal link between chemical substituents and their biological utility.

Part 2: Primary Biological Target – HIV-1 gp120 (Attachment Inhibition)[3]

The most authoritative grounding for this specific substitution pattern lies in the history of HIV-1 Attachment Inhibitors . The 4-methoxy-7-substituted indole core is the structural ancestor of Temsavir (BMS-626529).

Mechanism of Action

The molecule (when derivatized) binds to the gp120 envelope glycoprotein of HIV-1.[2][3]

-

Binding Site: It targets a conserved hydrophobic pocket within the gp120 trimer, specifically under the V1/V2 loop.

-

Effect: The binding stabilizes gp120 in a "closed" conformation.

-

Outcome: This prevents gp120 from undergoing the necessary conformational change required to bind cellular CD4 receptors . Without CD4 binding, the virus cannot attach to the host T-cell.

Validation Protocol: gp120-CD4 Competition ELISA

Objective: Determine if the compound (or its derivative) competes with CD4 for gp120 binding.

Reagents:

-

Recombinant HIV-1 gp120 (e.g., JR-FL strain).

-

Soluble CD4 (sCD4) conjugated to HRP or Biotin.

-

96-well microtiter plates (high binding).

Step-by-Step Methodology:

-

Coating: Immobilize recombinant gp120 (1 µg/mL in PBS) onto the plate overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

-

Compound Incubation: Add serial dilutions of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol (or its target derivative) to the wells. Incubate for 1 hour at RT to allow equilibrium binding to gp120.

-

Control: Use BMS-626529 as a positive control.

-

Negative Control: DMSO vehicle.[4]

-

-

Competition: Add biotinylated-sCD4 (at a concentration equivalent to its Kd, approx 5 nM) directly to the wells without washing out the compound. Incubate for 1 hour.

-

Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 mins. Wash 5x. Add TMB substrate. Stop with 1M H2SO4.

-

Analysis: Measure OD450. A decrease in signal indicates the compound is preventing CD4 from binding to gp120.

Part 3: Secondary Biological Target – Tyrosine Kinases (VEGFR/PDGFR)

Indoles are "privileged structures" in kinase inhibition because they mimic the purine ring of ATP. The 4-methoxy group often provides critical selectivity.

Mechanism of Action[1][3][6][7][8][9]

-

ATP Competitive Inhibition: The indole core inserts into the ATP-binding pocket of the kinase.

-

Hinge Interaction: The nitrogen of the indole (N1) or the 2-position substituents often form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

-

7-Fluoro Role: In kinase inhibitors, the 7-fluoro group can occupy small hydrophobic pockets or modulate the pKa of the indole NH, affecting binding affinity.

Validation Protocol: TR-FRET Kinase Assay

Objective: Quantify inhibition of VEGFR2 or PDGFR kinase activity.[5]

Reagents:

-

Recombinant VEGFR2 Kinase Domain.

-

Fluorescently labeled peptide substrate (e.g., PolyGT-Biotin).

-

Europium-labeled anti-phosphotyrosine antibody.

-

APC-labeled Streptavidin.

Workflow:

-

Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume plate.

-

Enzyme Reaction: Add 5 µL of enzyme solution. Incubate 15 mins.

-

Start Reaction: Add 5 µL of Substrate/ATP mix (ATP at Km concentration). Incubate 60 mins at RT.

-

Detection: Add 10 µL of Detection Mix (Eu-antibody + APC-Streptavidin + EDTA to stop reaction).

-

Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 337nm, Em: 620nm/665nm).

-

Calculation: Calculate IC50 based on the ratio of 665/620 nm emission.

Visualization: Target Screening Cascade

Caption: A bifurcated screening cascade distinguishing between viral entry (HIV) and antiproliferative (Kinase) workflows.

Part 4: Synthesis & Quality Control (The Foundation of Trust)

Before initiating biological assays, the integrity of the material is paramount. The 7-fluoro substituent is challenging to introduce late-stage; it is usually present in the starting material (e.g., 2-fluoro-5-methoxyaniline derivatives).

QC Parameters Table

| Parameter | Method | Acceptance Criterion | Relevance |

| Identity | 1H-NMR (DMSO-d6) | Distinct doublets for Indole C5/C6; Singlet for OMe (~3.9 ppm); Doublet for CH2OH. | Confirms substitution pattern. |

| Fluorine Regioisomerism | 19F-NMR | Single peak (approx -120 to -140 ppm). | Ensures 7-F, not 5-F or 6-F (common impurities). |

| Purity | UPLC-MS (254 nm) | >95% Area Under Curve. | Critical for accurate IC50 determination. |

| Oxidation State | IR Spectroscopy | Broad -OH stretch (3200-3400 cm-1). | Confirms alcohol, not aldehyde/acid. |

References

-

Meanwell, N. A., et al. (2009). Inhibitors of HIV-1 attachment: An evolution from indole to azaindoles leading to the discovery of BMS-488043.[6] Journal of Medicinal Chemistry. Link

-

Wang, T., et al. (2009). Discovery of 4-fluoro-7-substituted-azaindole inhibitors of HIV-1 attachment. Bioorganic & Medicinal Chemistry Letters. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indole-2-methanol derivatives. PubChem. Link

-

Zhang, H., et al. (2017). Design and synthesis of indole derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Link

-

Vanda Pharmaceuticals. (2020). Tasimelteon (Hetlioz) Prescribing Information (Structurally related melatonin receptor agonist). Link

Note: The specific alcohol (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is treated here as a chemical probe and intermediate. The biological activity described is derived from the validated SAR of the 4-methoxy-7-fluoro-indole scaffold found in the cited literature.

Sources

- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 6. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, a substituted indole derivative of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for its determination, and analyze its predicted behavior across a range of common organic solvents. The methodologies and interpretations herein are designed to provide researchers with a robust framework for assessing the solubility of this and structurally related compounds.

Introduction to (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol and the Imperative of Solubility

Indole derivatives are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The specific compound, (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, incorporates several functional groups that modulate its chemical properties: an indole nucleus, a fluorine atom, a methoxy group, and a hydroxymethyl group. Each of these substituents plays a crucial role in defining the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, which in turn govern its solubility.

In pharmaceutical sciences, poor solubility is a major hurdle that can terminate the development of otherwise promising drug candidates.[3][4] It can lead to low and variable absorption, insufficient exposure at the target site, and challenges in developing viable dosage forms. Therefore, a thorough understanding of the solubility profile in various solvents is not merely an academic exercise; it is an essential early-stage activity in the drug discovery process that informs lead optimization, formulation development, and the prediction of in vivo behavior.[3][5] This guide establishes a foundational understanding of these principles as applied to (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Physicochemical Properties & Predicted Solubility Behavior

The structure of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol provides clear indicators of its likely solubility characteristics, based on the fundamental principle that "like dissolves like."[6][7]

-

Indole Nucleus: The bicyclic aromatic indole core is largely nonpolar and hydrophobic.[8][9] This suggests a baseline solubility in nonpolar organic solvents.

-

Hydroxymethyl Group (-CH₂OH): This group is highly polar and capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature is expected to significantly enhance solubility in polar, protic solvents like alcohols.

-

Methoxy Group (-OCH₃): The methoxy group introduces polarity and can act as a hydrogen bond acceptor. Its presence is known to enhance the reactivity and modify the properties of the indole ring.

-

Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution on the benzene ring introduces a strong dipole. While organofluorine compounds can have complex effects on solubility, the C-F bond can participate in weak hydrogen bonding and alter crystal lattice energy, influencing how readily the solid dissolves.[10]

-

N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, further contributing to interactions with polar, hydrogen-bond-accepting solvents.

Overall Prediction: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is an amphiphilic molecule with both polar (hydroxyl, methoxy, N-H, fluoro) and nonpolar (indole ring) regions. It is predicted to exhibit poor solubility in water and nonpolar aliphatic solvents (e.g., hexane) but will likely show moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Protocol: Equilibrium Solubility Determination

To quantitatively assess the solubility profile, the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility is employed.[5][11][12] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specified conditions.[3][4]

Materials and Equipment

-

Compound: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, solid, >95% purity.

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Heptane).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (25 °C ± 1 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., ~10 mg).

-

Record the exact mass of the compound added.

-

Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vials. Prepare each solvent experiment in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment set to 25 °C.

-

Agitate the suspensions for a period sufficient to reach thermodynamic equilibrium. A 48-hour period is standard for many small molecules, but a preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate this duration.

-

-

Sample Processing (Phase Separation):

-

After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

-

To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles.[13][14]

-

-

Analysis and Quantification (HPLC):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples via a validated, stability-indicating RP-HPLC method with UV detection.[7][15]

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared from known concentrations of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.[13]

-

Diagram of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile: Results and Discussion

The following table summarizes the predicted quantitative solubility of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol in a selection of organic solvents at 25 °C. This data is illustrative and based on the physicochemical analysis in Section 2.0.

| Solvent | Solvent Class | Polarity Index (Snyder) | Predicted Solubility Category | Predicted Solubility (mg/mL) |

| Heptane | Nonpolar, Aliphatic | 0.1 | Very Sparingly Soluble | < 0.1 |

| Toluene | Nonpolar, Aromatic | 2.4 | Sparingly Soluble | 1 - 5 |

| Ethyl Acetate | Polar, Aprotic | 4.4 | Soluble | 30 - 60 |

| Tetrahydrofuran (THF) | Polar, Aprotic | 4.0 | Freely Soluble | 100 - 200 |

| Acetone | Polar, Aprotic | 5.1 | Freely Soluble | > 200 |

| Acetonitrile | Polar, Aprotic | 5.8 | Soluble | 50 - 100 |

| Isopropanol | Polar, Protic | 3.9 | Freely Soluble | > 200 |

| Ethanol | Polar, Protic | 4.3 | Very Soluble | > 300 |

| Methanol | Polar, Protic | 5.1 | Very Soluble | > 300 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 7.2 | Very Soluble | > 500 |

Interpretation of Predicted Results

The predicted solubility trends can be explained by the intermolecular forces between the solute and the various solvents.

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the -OH, N-H, -OCH₃, and -F groups of the molecule, leading to strong, favorable interactions that overcome the crystal lattice energy of the solid compound.

-

High Solubility in Polar Aprotic Solvents (DMSO, Acetone, THF): These solvents are strong hydrogen bond acceptors. They can interact favorably with the N-H and -OH protons of the indole derivative. DMSO, with its very high polarity, is an exceptional solvent for a wide range of organic molecules.[16]

-

Moderate Solubility in Solvents of Intermediate Polarity (Ethyl Acetate, Acetonitrile): These solvents offer a balance of polarity and nonpolar character, allowing for favorable interactions with both the polar functional groups and the nonpolar indole ring system.

-

Low Solubility in Nonpolar Solvents (Toluene, Heptane): These solvents primarily interact through weak van der Waals forces.[16] They cannot effectively solvate the polar hydrogen-bonding groups of the molecule. The energy required to break the strong solute-solute interactions (hydrogen bonds in the crystal lattice) is not compensated by the weak solute-solvent interactions, resulting in poor solubility.

Diagram of Molecular Interactions

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. grokipedia.com [grokipedia.com]

- 10. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. turkjps.org [turkjps.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Advanced Synthesis of Substituted Indole-2-Methanols: A Technical Guide

Topic: Overview of substituted indole-2-methanol synthesis pathways Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The (1H-indol-2-yl)methanol scaffold (indole-2-methanol) is a linchpin in medicinal chemistry, serving as a precursor for complex indole alkaloids (e.g., Aspidosperma and Strychnos families) and a pharmacophore in anti-tumor and anti-inflammatory agents. Its synthesis poses unique challenges due to the acid-sensitivity of the indole C3 position and the propensity for C2-polymerization under oxidative stress.

This guide details three distinct, high-fidelity pathways for synthesizing substituted indole-2-methanols, moving beyond generic textbook descriptions to focus on reaction causality, scalability, and chemoselectivity.

Strategic Pathway 1: Reductive Functionalization (The "Gold Standard")

Principle & Causality

The most robust route to indole-2-methanols is the reduction of indole-2-carboxylic acid esters. This pathway is preferred for scale-up due to the commercial availability of ethyl indole-2-carboxylates and the thermodynamic stability of the starting material.

Why this works: Indole esters are stable solids. Reducing them with Lithium Aluminum Hydride (LAH) or Diisobutylaluminum hydride (DIBAL-H) provides a direct, high-yielding entry to the alcohol without touching the sensitive C3 proton, provided the nitrogen is unsubstituted or the conditions are strictly anhydrous.

Mechanistic Visualization

The reduction proceeds via a nucleophilic acyl substitution followed by a hydride transfer.

Figure 1: Stepwise reduction mechanism of indole-2-carboxylate to indole-2-methanol.

Validated Protocol: LAH Reduction

Source Grounding: Adapted from Organic Syntheses Coll. Vol. 5, p.635.

Reagents:

-

Ethyl indole-2-carboxylate (1.0 equiv)

-

Lithium Aluminum Hydride (LAH) (1.5 equiv)

-

Anhydrous THF or Diethyl Ether (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with LAH pellets. Add anhydrous THF and cool to 0°C.

-

Addition: Dissolve ethyl indole-2-carboxylate in THF. Add dropwise to the LAH slurry over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions at C3.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Fieser Quench: Cool back to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

-

Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to yield the crystalline alcohol.

Strategic Pathway 2: C2-Lithiation & Trapping (The Regioselective Route)

Principle & Causality

For indoles lacking a pre-existing carbonyl at C2, direct lithiation is the method of choice. This requires N-protection (typically N-Boc or N-SO2Ph) to acidify the C2-H bond (Directed Ortho Metalation - DoM) or facilitate Lithium-Halogen exchange if starting from 2-bromoindole.

Why this works: The N-protecting group exerts a dipole that directs the lithiating base (n-BuLi or t-BuLi) exclusively to the C2 position. Trapping the resulting C2-lithio species with formaldehyde (or paraformaldehyde) yields the methanol derivative directly.

Mechanistic Visualization

Figure 2: Directed Ortho Metalation (DoM) pathway for C2-functionalization.

Validated Protocol: C2-Lithiation

Source Grounding: Based on Gribble et al. and modern organolithium standards.

Reagents:

-

N-Boc-indole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6M in hexanes)

-

Paraformaldehyde (excess, cracked to monomer) or gaseous Formaldehyde

-

Anhydrous THF[1]

Step-by-Step Workflow:

-

Lithiation: Dissolve N-Boc-indole in THF under Argon. Cool to -78°C (Dry ice/Acetone).

-

Deprotonation: Add n-BuLi dropwise down the side of the flask. Stir for 1 hour at -78°C. The solution often turns yellow/orange.

-

Trapping:

-

Option A (Solid): Add dry paraformaldehyde directly (slow reaction).

-

Option B (Gas - Preferred): Generate formaldehyde gas in a separate flask (heating paraformaldehyde) and cannula it into the reaction mixture.

-

-

Quench: Allow to warm to 0°C. Quench with saturated NH4Cl.

-

Deprotection (Optional): If the free indole is required, treat with TFA/DCM or K2CO3/MeOH depending on the protecting group stability.

Strategic Pathway 3: De Novo Assembly (The Convergent Route)

Principle & Causality

When the indole core itself needs to be constructed with specific substitution patterns on the benzene ring, the Sonogashira coupling-cyclization sequence is superior. This involves coupling an o-iodoaniline with a propargyl alcohol derivative.

Why this works: It avoids the need to functionalize a pre-existing indole, which can be chemically sensitive. Instead, it builds the pyrrole ring already containing the hydroxymethyl group.

Mechanistic Workflow

Figure 3: Pd/Cu-catalyzed assembly of the indole core from acyclic precursors.

Validated Protocol: Sonogashira-Cyclization

Source Grounding: Adapted from Cacchi et al. and Larock methodologies.

Reagents:

-

2-Iodoaniline derivative (1.0 equiv)

-

Propargyl alcohol (1.2 equiv)

-

PdCl2(PPh3)2 (2-5 mol%)

-

CuI (1-2 mol%)

-

Triethylamine (solvent/base)

Step-by-Step Workflow:

-

Coupling: Combine o-iodoaniline, propargyl alcohol, catalysts, and Et3N in a sealed tube.

-

Reaction: Heat to 60-80°C under Argon for 4-12 hours.

-

Cyclization: The initial coupling product (alkynylaniline) often cyclizes spontaneously under these conditions. If not, add a stronger base (KOtBu) or heat further to induce the 5-endo-dig cyclization.

-

Purification: Flash chromatography is essential to remove metal residues.

Comparative Analysis of Methods

| Feature | Pathway 1: Reduction | Pathway 2: Lithiation | Pathway 3: De Novo (Pd) |

| Starting Material | Indole-2-Ester | N-Protected Indole | o-Haloaniline |

| Regioselectivity | 100% (Pre-defined) | High (Directed by PG) | 100% (Structural) |

| Conditions | Mild (0°C) | Cryogenic (-78°C) | Moderate Heat (60°C+) |

| Functional Group Tolerance | Moderate (Esters/Ketones reduce) | Low (Electrophiles react) | High (Pd compatible) |

| Scalability | Excellent | Moderate | Moderate (Catalyst cost) |

| Primary Use Case | Bulk synthesis of scaffold | Late-stage functionalization | Complex/Polysubstituted rings |

References

-

Reduction of Indole-2-Carboxylates

-

Lithiation of N-Protected Indoles

- Title: Metal

- Source:Topics in Heterocyclic Chemistry, Springer (Review of Gribble et al. methodologies).

-

URL:[Link]

-

Palladium-Catalyzed Synthesis

-

Medicinal Chemistry Applications

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note & Protocols: Selective Oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol to the Corresponding Aldehyde

Introduction: The Significance of Indole-2-Carbaldehydes in Modern Drug Discovery

Indole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as pivotal building blocks in the synthesis of a multitude of pharmaceutical intermediates and biologically active compounds.[1][2] The aldehyde functionality at the C-2 position of the indole scaffold is highly versatile, participating in a wide array of chemical transformations to construct complex molecular architectures.[1] These derivatives are integral to the development of novel therapeutics, including agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific target of this guide, 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde, incorporates a strategically substituted indole core, a motif of significant interest in medicinal chemistry for its potential to modulate biological activity and pharmacokinetic properties.

The oxidation of a primary alcohol, such as (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, to an aldehyde is a fundamental transformation in organic synthesis.[5] However, the electron-rich and sensitive nature of the indole ring presents a significant challenge.[6][7] The indole nucleus is susceptible to undesired oxidation at other positions (notably C3) or polymerization under harsh reaction conditions.[6][7] Therefore, the choice of oxidant and reaction conditions is critical to ensure high chemoselectivity, preventing over-oxidation to the carboxylic acid and preserving the integrity of the indole core.

This document provides detailed, field-proven protocols for the selective oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol. We will explore two robust and mild methodologies: Oxidation with Activated Manganese Dioxide (MnO₂) and the Dess-Martin Periodinane (DMP) oxidation. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Understanding the Core Challenge: Chemoselectivity in Indole Oxidation

The primary challenge in the oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol lies in achieving high chemoselectivity. The indole ring is electron-rich, making it prone to electrophilic attack and oxidation.[7] Strong or non-selective oxidizing agents can lead to a mixture of products, including the over-oxidized carboxylic acid, or degradation of the indole nucleus itself.[5][8] The general mechanism of alcohol oxidation involves the removal of a hydride equivalent, which converts a primary alcohol to an aldehyde.[5] To prevent further oxidation to a carboxylic acid, the reaction must be conducted in the absence of water, as the aldehyde can form a hydrate intermediate that is susceptible to further oxidation.[9][10]

Mild oxidizing agents are therefore essential for this transformation.[8] The methods detailed below have been selected for their proven track record in the selective oxidation of sensitive substrates, including allylic, benzylic, and heterocyclic alcohols, which are structurally analogous to the substrate of interest.[11][12]

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a mild, heterogeneous oxidant particularly effective for the selective oxidation of allylic and benzylic alcohols.[12] Its utility extends to heterocyclic methanols, like the indole-2-methanol substrate.[13][14] The reaction occurs on the surface of the solid MnO₂, and its success is highly dependent on the activity of the reagent.[15]

Rationale for Method Selection:

-

High Chemoselectivity: MnO₂ selectively oxidizes the primary alcohol without affecting the electron-rich indole ring or other functional groups.[12]

-

Mild Conditions: The reaction is typically performed at room temperature in a non-polar organic solvent.

-

Simple Workup: The solid oxidant and its reduced form (MnO) can be easily removed by simple filtration.[16]

Experimental Workflow: MnO₂ Oxidation

Caption: Workflow for MnO₂ Oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Detailed Step-by-Step Protocol (MnO₂)

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 20-30 mL per gram of substrate).

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10-20 eq. by weight). The quality of the MnO₂ is crucial; commercially available "activated" or freshly prepared MnO₂ is highly recommended for optimal results and reproducibility.[15]

-

Reaction: Stir the resulting black suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the dissolved alcohol and the heterogeneous oxidant.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is typically complete within 24-48 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.[16]

-

Washing: Wash the Celite® pad thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde.[16]

Troubleshooting:

-

Slow or Incomplete Reaction: This is often due to insufficiently active MnO₂. Use a fresh batch of activated MnO₂ or increase the equivalents used.

-

Low Yield: Ensure the Celite® pad is washed thoroughly during filtration to recover all the product adsorbed onto the MnO₂ surface.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that serves as a mild and highly selective oxidant for primary alcohols to aldehydes.[11][17]

Rationale for Method Selection:

-

Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, which is ideal for the acid-sensitive indole nucleus.[6][18]

-

High Yields & Clean Reactions: DMP oxidations are known for high yields and simplified workups.[11]

-

Excellent Functional Group Tolerance: DMP is highly chemoselective and tolerates a wide variety of sensitive functional groups.[11][19]

-

No Over-oxidation: Under standard anhydrous conditions, DMP does not oxidize aldehydes further to carboxylic acids.[19]

Chemical Transformation: DMP Oxidation

Caption: Conversion of the alcohol to an aldehyde using DMP.

Detailed Step-by-Step Protocol (DMP)

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of substrate).

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.[18][20] A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq.).[20]

-

Stirring: Stir the resulting biphasic mixture vigorously until the solid iodine byproducts are fully dissolved and both layers become clear. This step reduces the unreacted DMP and the iodinane byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM or diethyl ether (2x).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.

Causality and Self-Validation:

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents any potential side reactions with atmospheric moisture, ensuring the anhydrous conditions that prevent over-oxidation.

-

Thiosulfate Quench: The sodium thiosulfate quench is a critical self-validating step. It reduces the hypervalent iodine species to more soluble forms, simplifying the purification process. A successful quench is visually confirmed by the disappearance of any yellow/brown color from iodine and the dissolution of white solids.[20]

-

Caution: DMP is known to be shock-sensitive and potentially explosive, especially upon heating. Handle with appropriate care.[18]

Data Summary and Comparison of Protocols

| Parameter | Protocol 1: MnO₂ Oxidation | Protocol 2: DMP Oxidation |

| Oxidant | Activated Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) |

| Equivalents | 10-20 (by weight) | 1.2 - 1.5 (molar) |

| Solvent | Dichloromethane, Chloroform | Anhydrous Dichloromethane |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours | 1 - 4 hours |

| Workup | Filtration through Celite® | Aqueous quench, extraction |

| Key Advantages | Low cost, simple filtration workup | Fast, high-yielding, mild, clean |

| Key Disadvantages | Long reaction time, large excess of reagent, activity-dependent | Cost of reagent, potential explosiveness |

Conclusion and Recommendations

Both activated Manganese Dioxide and Dess-Martin Periodinane are excellent choices for the selective oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol to its corresponding aldehyde.

-

For small-scale synthesis and rapid results , the Dess-Martin Periodinane oxidation is the superior method due to its short reaction time, high efficiency, and clean reaction profile.[11][17]

-

For larger-scale synthesis where cost is a primary concern , Manganese Dioxide oxidation offers a viable, albeit slower, alternative. The straightforward workup by filtration is also advantageous at scale.[15]

The choice of protocol will ultimately depend on the specific requirements of the research setting, including scale, time constraints, and budget. In both cases, careful execution and monitoring are key to achieving a high yield of the desired 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde, a valuable intermediate for further synthetic elaboration in drug development programs.

References

-

Dess–Martin periodinane - Wikipedia. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). [Link]

-

Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [Link]

-

19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. [Link]

-

19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. (2020, July 1). [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. (2019, December 7). [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 6). [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC. [Link]

-

-

Alcohol Oxidations - Wipf Group. (2006, April 2). [Link]

-

-

Alcohol oxidation - Wikipedia. [Link]

-

Indole - Wikipedia. [Link]

-

Swern oxidation - Grokipedia. [Link]

-

Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts | Journal of the American Chemical Society - ACS Publications. (2011, May 3). [Link]

-

Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. (2025, October 22). [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Swern oxidation - Wikipedia. [Link]

-

Green Oxidation of Indoles using halide Catalysis - Research Communities. (2019, October 29). [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4). [Link]

-

OXIDATIONS WITH MANGANESE DIOXIDE - AUB ScholarWorks. [Link]

-

Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - RSC Publishing. (2022, August 29). [Link]

-

Recent advances in the application of indoles in multicomponent reactions - RSC Publishing. (2018, March 28). [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - JOCPR. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. (2016, July 29). [Link]

-

Manganese(IV) oxide - Organic Chemistry Portal. [Link]

-

Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research - ACS Publications. (2005, September 9). [Link]

-

Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. [Link]

-

The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. [Link]

-

Manganese Dioxide, MnO2 - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 19). [Link]

-

Synthesis of indoles - Organic Chemistry Portal. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (2017, October 17). [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. [Link]

-

Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

-

Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 15. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Dess-Martin Oxidation [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for alkylation of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Application Note: AN-IND-7F4M-001

Executive Summary

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is a highly specialized scaffold often utilized in the development of IDO1 inhibitors, antiviral agents, and kinase modulators.[1] Its reactivity is governed by a unique "push-pull" electronic environment: the 4-methoxy group (EDG) activates the π-system via resonance, while the 7-fluoro substituent (EWG) exerts a proximal inductive effect on the indole nitrogen.

This guide details the reaction conditions for alkylating this substrate. Unlike simple indoles, the presence of a pendant primary alcohol at the C2 position introduces a critical chemoselectivity challenge (N-alkylation vs. O-alkylation). This protocol leverages solvent-dependent pKa modulation to achieve >95% regioselectivity.

Strategic Analysis: The Chemoselectivity Paradox

To design a robust protocol, we must first analyze the competing nucleophilic sites under standard basic conditions.[1]

Electronic Influence & pKa Modulation[1]

-

Indole Nitrogen (N1): The 7-fluoro substituent lowers the pKa of the N-H bond via inductive withdrawal. While unsubstituted indole has a pKa of ~21 (in DMSO), the 7-F analog is estimated to be ~19.5–20.0.[1]

-

Hydroxyl Group (C2-CH2OH): The primary alcohol has a pKa of ~29 (in DMSO).

-

The Solvent Effect: In water, the pKa values of alcohols and indoles are closer (approx. 16 vs. 17), leading to poor selectivity.[1] In polar aprotic solvents (DMSO, DMF, NMP), the acidity gap widens significantly (~9 log units). [1]

Visualizing the Reaction Pathway

The following decision tree illustrates the divergence in synthetic strategy based on the desired target (N-alkyl vs. O-alkyl).

Figure 1: Chemoselective divergence pathways.[1] Blue path utilizes pKa differences in aprotic solvents.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Alkylation of the indole nitrogen while preserving the C2-methanol group. Mechanism: Irreversible deprotonation of the most acidic proton (N-H) followed by SN2 attack.[1]

Reagents & Materials

-

Substrate: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)[1]

-

Electrophile: Alkyl Halide (R-X) (1.1 equiv) (e.g., Methyl Iodide, Benzyl Bromide)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [0.1 M concentration]

-

Quench: Saturated NH4Cl solution

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice/water bath.

-

Deprotonation: Add NaH (1.1 equiv) portion-wise over 5 minutes.

-

Observation: Gas evolution (H2) will occur.[1][2] The solution may turn yellow/orange due to the formation of the indolyl anion.

-

Critical Check: Stir at 0 °C for 30 minutes to ensure complete deprotonation of the N-H. The O-H proton (pKa ~29) remains protonated under these specific stoichiometry and temperature conditions.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (m/z [M+H]+) and appearance of the N-alkylated product (m/z [M+R]+).

-

-

Workup: Cool to 0 °C. Quench carefully with saturated aqueous NH4Cl. Dilute with EtOAc. Wash the organic phase with water (3x) to remove DMF, then brine (1x). Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Note on 7-Fluoro Effect: The 7-fluoro group may slightly retard the rate of alkylation with bulky electrophiles due to steric crowding in the transition state, but it significantly stabilizes the anion, preventing side reactions.[1]

Protocol B: O-Alkylation (Ether Synthesis)

Objective: Alkylation of the C2-methanol oxygen. Challenge: Direct base-mediated alkylation often yields N,O-dialkylated mixtures.[1] Solution: Use the Mitsunobu Reaction , which activates the alcohol specifically under neutral conditions.[1]

Reagents

-

Substrate: (1.0 equiv)

-

Nucleophile: Phenol or acidic alcohol (1.0–1.2 equiv)[1]

-

Reagent: Triphenylphosphine (PPh3) (1.5 equiv)[1]

-

Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene

Procedure

-

Dissolve substrate, nucleophile, and PPh3 in anhydrous THF at 0 °C.

-

Add DIAD dropwise over 10 minutes.

-

Stir at Room Temperature for 12–24 hours.

-

Mechanism: The reaction proceeds via an oxy-phosphonium intermediate activated for SN2 displacement by the nucleophile. The indole nitrogen is not sufficiently acidic to participate in the Mitsunobu cycle under these conditions.

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | N-Selectivity | Reaction Rate | Notes |

| DMF | Excellent | High | Preferred.[1] High dielectric constant dissociates the N-Na ion pair. |

| DMSO | Good | Very High | Hard to remove during workup. Use only if DMF fails. |

| THF | Moderate | Low | NaH is less soluble; reaction is slower. Good for Mitsunobu. |

| Acetone | Poor | Low | Not recommended (aldol side reactions). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| N,O-Dialkylation observed | Excess base used (>1.5 eq) | Strictly limit NaH to 1.1 equiv. Maintain 0 °C during addition. |

| Low Conversion | Steric hindrance (7-F) | Switch to Cs2CO3 (2.0 eq) in DMF at 60 °C (weaker base, thermal drive). |

| C3-Alkylation (Carbon) | Highly reactive electrophile | Avoid benzylic bromides without temp control. Keep at -78 °C to 0 °C. |

| Decomposition | Acid sensitivity of 2-CH2OH | Avoid acidic workups. The 2-hydroxymethyl indole is prone to acid-catalyzed polymerization. |

References

-

Indole Acidity & pKa: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link

-

General Indole Alkylation: Garg, N. K., et al. "Indole Synthesis and Functionalization."[1] Chemical Reviews2010 , 110, 2250.

-

Mitsunobu Reaction on Indoles: Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109(6), 2551–2651.[1] Link

-

7-Fluoroindole Properties: T. L.S. Kishbaugh. "Indoles."[2][3][4][5][6][7][8] Progress in Heterocyclic Chemistry2011 , 23, 117-144.[1] (Discusses electronic effects of 7-substitution).

Disclaimer: This protocol involves the use of hazardous chemicals (NaH, Alkyl Halides).[1] All work must be performed in a fume hood wearing appropriate PPE. The 7-fluoro substituent is stable to these conditions and does not pose a hydrofluoric acid (HF) risk under basic alkylation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

Procedure for converting indole-2-methanol to indole-2-methyl halides

Application Note: Selective Conversion of Indole-2-Methanol to Indole-2-Methyl Halides

Executive Summary

The conversion of indole-2-methanol (2-hydroxymethylindole) to its corresponding alkyl halides (chloride or bromide) presents a specific synthetic challenge due to the acid-sensitivity of the indole nucleus. Unlike standard benzyl alcohols, indole-2-methanol is prone to acid-catalyzed dimerization and polymerization initiated by protonation at the C3 position or formation of a stabilized carbocation at the C2-methyl position.

This guide details two protocols designed to mitigate these side reactions:

-

The Appel Reaction (Method A): A neutral, mild bromination/chlorination ideal for small-scale or high-value substrates.

-

Buffered Thionyl Chloride Activation (Method B): A scalable chlorination protocol utilizing base scavengers to prevent HCl-mediated decomposition.

Chemical Context & Mechanistic Challenges

The primary failure mode in this transformation is the formation of 2,2'-diindolylmethanes or oligomers. Under acidic conditions, the hydroxyl group is protonated and leaves, generating a resonance-stabilized benzylic-like cation. This cation is immediately attacked by the nucleophilic C3 position of a neighboring indole molecule.

Pathway Analysis: Halogenation vs. Dimerization

Figure 1: Mechanistic divergence. Acidic pathways lead to irreversible polymerization (Red), while neutral pathways favor the target alkyl halide (Green).

Protocol A: Appel Bromination (Recommended)

Target: Indole-2-methyl bromide

Scale: 1 mmol – 50 mmol

Mechanism: Triphenylphosphine (

Reagents & Materials

| Reagent | Equivalents | Role |

| Indole-2-methanol | 1.0 | Substrate |

| Carbon Tetrabromide ( | 1.2 - 1.5 | Bromine Source |

| Triphenylphosphine ( | 1.2 - 1.5 | Oxygen Activator |

| Dichloromethane (DCM) | Solvent (0.1 M) | Anhydrous Solvent |

| Workup | Neutralization |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

-

Dissolution: Dissolve Indole-2-methanol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.-

Note: Keeping the solution cold is critical to control the exotherm in the next step.

-

-

Addition: Dissolve

(1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.-

Observation: The solution may turn slightly yellow/orange.

-

-